D-Fructose 1-phosphate barium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : D-Fructose 1-phosphate barium salt can be synthesized by reacting D-fructose with barium phosphate under controlled conditions . The reaction typically involves the use of aqueous solutions and may require heating to facilitate the reaction .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : D-Fructose 1-phosphate barium salt undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of D-fructose 1,6-bisphosphate .
Scientific Research Applications
Chemistry: : In chemistry, D-Fructose 1-phosphate barium salt is used as a reagent in various biochemical assays and studies .
Biology: : In biological research, it serves as an effector of the metabolic regulator Cra in Pseudomonas putida and an inhibitor of translation of SugR in Corynebacterium glutamicum .
Medicine: : While not directly used as a therapeutic agent, this compound is involved in studies related to metabolic pathways and enzyme regulation .
Industry: : Industrial applications include its use in the synthesis of other biochemical compounds and as a standard in analytical chemistry .
Mechanism of Action
Mechanism: : D-Fructose 1-phosphate barium salt exerts its effects by interacting with specific metabolic regulators and enzymes .
Molecular Targets and Pathways: : It targets the Cra protein in Pseudomonas putida, influencing carbon flux through metabolic pathways . Additionally, it inhibits the translation of SugR, a transcriptional repressor in Corynebacterium glutamicum, thereby affecting gene expression .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include D-Fructose 1-phosphate sodium salt and D-Fructose 1,6-bisphosphate .
Uniqueness: : D-Fructose 1-phosphate barium salt is unique due to its specific interactions with metabolic regulators and its use in specialized biochemical applications . Unlike its sodium salt counterpart, the barium salt form has distinct solubility and reactivity properties .
Properties
Molecular Formula |
C6H11BaO9P |
---|---|
Molecular Weight |
395.45 g/mol |
IUPAC Name |
barium(2+);[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+2/p-2/t3-,4-,5+,6?;/m1./s1 |
InChI Key |
FFIAPLNALYDYQK-WYVTXLGVSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(COP(=O)([O-])[O-])O)O)O)O.[Ba+2] |
Canonical SMILES |
C(C1C(C(C(O1)(COP(=O)([O-])[O-])O)O)O)O.[Ba+2] |
Origin of Product |
United States |
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